

Mipracetin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mipracetin*

Cat. No.: *B565401*

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Introduction

Mipracetin, also known by its chemical name 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), is a synthetic psychedelic tryptamine.^{[1][2]} It is structurally related to other well-known psychoactive compounds such as 4-AcO-DMT and methylisopropyltryptamine (MiPT).^[1] As a research chemical with a limited history of human use, **Mipracetin** is of significant interest to the scientific community for its potential pharmacological and toxicological properties.^[2] This technical guide provides a comprehensive overview of the current knowledge on **Mipracetin**, focusing on its chemical structure, physicochemical properties, pharmacology, and analytical methods.

Chemical Structure and Identification

Mipracetin is characterized by a tryptamine core with an acetoxy group at the 4-position of the indole ring and methyl and isopropyl substitutions on the terminal amine.

Identifier	Value
IUPAC Name	[3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate
Common Names	Mipracetin, 4-AcO-MiPT, 4-Acetoxo-N-methyl-N-isopropyltryptamine
CAS Number	1024612-25-6
Molecular Formula	C16H22N2O2
SMILES	<chem>CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C</chem>
InChIKey	CIDMXLOVFPIHDS-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Mipracetin** are scarce. The following table summarizes available data, primarily for the hydrochloride salt of the compound.

Property	Value
Molecular Weight	274.36 g/mol (freebase)
Molecular Weight (HCl)	310.8 g/mol
Solubility (HCl Salt)	DMF: 10 mg/mL, DMSO: 16 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL
Appearance	Available as a white powder

Pharmacology

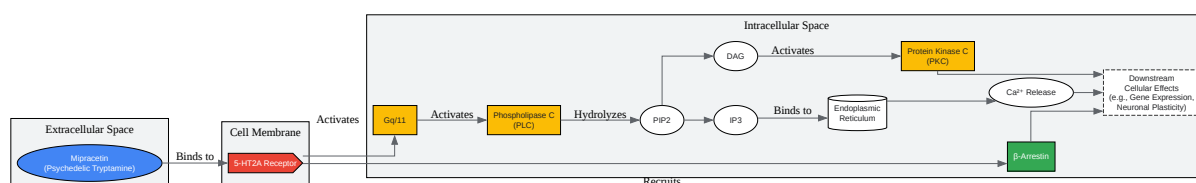
Mechanism of Action

Mipracetin is believed to exert its psychedelic effects primarily through its action as a partial agonist at the serotonin 5-HT_{2A} receptor.[3] This is a common mechanism shared by most psychedelic tryptamines.[3] It is also hypothesized that **Mipracetin** may act as a prodrug to 4-

hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), similar to how psilocybin is a prodrug to psilocin.[2]

Signaling Pathways

The activation of the 5-HT_{2A} receptor by psychedelic compounds is known to initiate a cascade of intracellular signaling events. While a specific signaling pathway for **Mipracetin** has not been elucidated, a generalized pathway for psychedelic tryptamines at the 5-HT_{2A} receptor is depicted below. This involves the Gq/11 and β -arrestin pathways.



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Figure 1: Proposed 5-HT_{2A} receptor signaling pathway for psychedelic tryptamines.

Receptor Binding Affinity

Specific binding affinity data for **Mipracetin** at the 5-HT_{2A} receptor is not readily available in the scientific literature. However, a study investigating various substituted tryptamines reported that 4-AcO-MiPT has a lower affinity for the 5-HT_{2C} receptor compared to N,N-Dimethyltryptamine (DMT).[4]

Experimental Protocols

Analytical Detection and Quantification

Several analytical methods have been developed for the detection and quantification of tryptamines in various matrices, which can be adapted for **Mipracetin**.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Objective: To detect and quantify **Mipracetin** in plasma samples.
- Methodology:
 - Sample Preparation: Acidify plasma samples with ascorbic acid, followed by protein precipitation with acetonitrile.[3]
 - Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase could consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
 - Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode.[3] Monitor for specific multiple reaction monitoring (MRM) transitions for **Mipracetin** and an appropriate internal standard. Two MRM transitions should be used for each analyte to ensure specificity.[3]
 - Quantification: Generate a calibration curve using standards of known concentrations to quantify **Mipracetin** in the unknown samples. Linearity is typically achieved in the range of 0.5-100 ng/mL for similar tryptamines.[3]

2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

- Objective: To separate and identify **Mipracetin** in seized drug samples.
- Methodology:
 - Sample Preparation: Dissolve the sample in a suitable solvent such as methanol.
 - Chromatographic Separation: Use a C18 or biphenyl column for separation. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.

- Detection: A photodiode array detector is used to acquire UV spectra of the eluting peaks. The maximum absorbance wavelength for **Mipracetin** can be determined and used for identification and quantification.
- Confirmation: Comparison of the retention time and UV spectrum of the unknown peak with that of a certified **Mipracetin** reference standard.

In Vivo Assessment of Psychedelic-like Activity

The head-twitch response (HTR) in rodents is a widely accepted behavioral model to assess the in vivo psychedelic-like activity of compounds, which is primarily mediated by the 5-HT_{2A} receptor.

- Objective: To evaluate the psychedelic-like effects of **Mipracetin** in mice.
- Methodology:
 - Animals: Use male mice (e.g., C57BL/6J strain).
 - Drug Administration: Administer **Mipracetin** intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) should also be included.
 - Observation: Following a short acclimatization period in an observation chamber, record the number of head twitches for a defined period (e.g., 30 minutes).
 - Data Analysis: Compare the number of head twitches in the **Mipracetin**-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA). An increased frequency of head twitches indicates a psychedelic-like effect.

Toxicology

There is a significant lack of formal toxicological data for **Mipracetin**.^{[1][2]} The scientific literature does not contain detailed studies on its acute or chronic toxicity, and the exact toxic dose in humans is unknown.^[2] Anecdotal reports from recreational users suggest an absence of immediate negative health consequences at low to moderate doses, but these claims are not substantiated by scientific evidence.^[2] The general toxicology of new psychoactive

substances, including synthetic tryptamines, is an area of ongoing research, and it is suggested that their toxicity may be underestimated due to a lack of comprehensive data.^{[5][6]}

Conclusion

Mipracetin is a synthetic tryptamine with a presumed psychedelic effect mediated by the 5-HT_{2A} receptor. While its chemical structure is well-defined, there is a notable scarcity of experimental data regarding its physicochemical properties, detailed pharmacology, and toxicology. The information presented in this guide is based on the limited available scientific literature and data from related compounds. Further research is imperative to fully characterize the pharmacological and toxicological profile of **Mipracetin** to understand its potential risks and therapeutic applications. Researchers are encouraged to employ the described analytical and in vivo protocols to contribute to the body of knowledge on this compound.

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- To cite this document: BenchChem. [Mipracetin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b565401#mipracetin-chemical-structure-and-properties>]

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